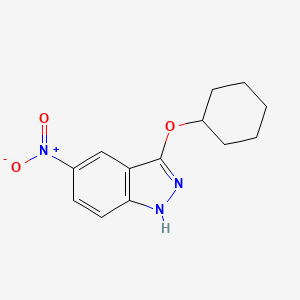

3-(Cyclohexyloxy)-5-nitro-1H-indazole

Description

The study of heterocyclic compounds is a cornerstone of modern drug discovery. Among these, the indazole ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, stands out for its chemical versatility and biological significance researchgate.netnih.gov. The exploration of its derivatives, such as 3-(Cyclohexyloxy)-5-nitro-1H-indazole, is driven by the established therapeutic potential of the core scaffold and the desire to understand how specific functional groups modulate its activity.

Table 1: Physicochemical Properties of this compound This table is generated based on available chemical database information.

| Property | Value |

|---|---|

| CAS Number | 1365942-70-6 chemscene.com |

| Molecular Formula | C₁₃H₁₅N₃O₃ chemscene.com |

| Molecular Weight | 261.28 g/mol chemscene.com |

| IUPAC Name | This compound |

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity rsc.orgnih.gov. This versatility has led to the development of numerous indazole-containing compounds with a wide array of therapeutic applications nih.govbenthamdirect.com. Research has demonstrated that indazole derivatives possess significant biological properties, and they form the core of many compounds that have entered clinical trials or are available as commercial drugs researchgate.netrsc.org.

The broad spectrum of activity is a result of the indazole ring's ability to participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The tautomeric nature of the indazole nucleus (1H- and 2H-forms) further adds to its chemical diversity, allowing for substitution at different positions to fine-tune its pharmacological profile nih.govaustinpublishinggroup.com. A multitude of patents and research articles highlight the successful application of indazole derivatives in targeting diseases ranging from cancer and inflammation to infectious and neurological disorders nih.govtandfonline.comtandfonline.com.

Table 2: Selected Biological Activities of Indazole Derivatives This table summarizes the diverse therapeutic areas where the indazole scaffold has shown potential.

| Biological Activity | Therapeutic Area |

|---|---|

| Anti-tumor / Anticancer | Oncology nih.govnih.gov |

| Anti-inflammatory | Inflammation & Autoimmune Diseases nih.govtandfonline.com |

| Antibacterial | Infectious Diseases rsc.orgbenthamdirect.com |

| Antifungal | Infectious Diseases researchgate.netnih.gov |

| Anti-HIV / Antiviral | Virology nih.govbenthamdirect.com |

| Protein Kinase Inhibition | Oncology, Inflammation tandfonline.com |

| Neuroprotective | Neurological Disorders nih.gov |

The introduction of a nitro group (—NO₂) onto the indazole scaffold profoundly influences the molecule's electronic properties and biological activity. As a potent electron-withdrawing group, the nitro substituent can modulate the acidity of the N-H proton and alter the molecule's ability to interact with biological targets mdpi.com. The position of the nitro group on the benzene ring is critical, with 5-nitro and 6-nitro indazoles being common subjects of investigation researchgate.netnih.gov.

Nitro-substituted indazoles have been synthesized and evaluated for a range of biological effects. Studies have revealed their potential as antiproliferative agents against cancer cell lines, antibacterial compounds, and potent agents against various parasites, including Leishmania and Trypanosoma cruzi (the causative agent of Chagas disease) nih.govnih.govresearchgate.net. The nitro group is often a key pharmacophore in these activities. Furthermore, the nitro group can serve as a synthetic handle, readily being reduced to an amino group (—NH₂), which provides a route to further functionalization and the creation of new series of derivatives with potentially different biological profiles nih.gov. Research has also explored the synthesis of nitroindazoles as intermediates for creating novel fluorescent heterocyclic compounds researchgate.net.

While extensive published research focusing specifically on this compound is limited, the rationale for its academic investigation can be inferred from structure-activity relationships established for related indazole derivatives. The molecular architecture of this compound combines two key structural features of known biological importance: a 5-nitro group and a 3-cyclohexyloxy group.

The 5-Nitro Group: As established, the 5-nitro substitution is a recurring motif in indazole derivatives exhibiting antiparasitic and antimicrobial activities researchgate.net. Its strong electron-withdrawing nature is often crucial for the mechanism of action in these compounds. Therefore, its inclusion in the target molecule makes it a candidate for screening in infectious disease research.

The 3-Alkoxy Group: The substitution at the 3-position of the indazole ring is a common strategy to modulate activity. Specifically, 3-alkoxy indazole derivatives have been explored for their potential as antichagasic agents researchgate.net. The cyclohexyloxy group is a bulky, lipophilic ether. The introduction of such a group at the C3-position can enhance hydrophobic interactions with target proteins and influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability.

Structure

3D Structure

Properties

Molecular Formula |

C13H15N3O3 |

|---|---|

Molecular Weight |

261.28 g/mol |

IUPAC Name |

3-cyclohexyloxy-5-nitro-1H-indazole |

InChI |

InChI=1S/C13H15N3O3/c17-16(18)9-6-7-12-11(8-9)13(15-14-12)19-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,14,15) |

InChI Key |

ZXMZXNQOHAFVMM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)OC2=NNC3=C2C=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of 3 Cyclohexyloxy 5 Nitro 1h Indazole

Established Synthetic Pathways for Indazole Core Construction

The construction of the fundamental indazole ring system can be achieved through a variety of synthetic routes. These methods range from classical cyclization reactions to modern metal-catalyzed and one-pot strategies, providing chemists with a versatile toolkit for accessing this privileged scaffold.

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and indazoles are no exception. These methods often offer high efficiency, regioselectivity, and functional group tolerance under mild reaction conditions. Catalysts based on palladium, copper, rhodium, cobalt, and silver have been extensively developed for indazole synthesis. beilstein-journals.orgnih.gov For instance, copper-mediated intramolecular N-arylation of ortho-chlorinated arylhydrazones provides a reliable route to N-phenyl- and N-thiazolyl-1H-indazoles. beilstein-journals.org Similarly, rhodium(III)-catalyzed C-H activation and cyclization of azobenzenes with aldehydes is an efficient one-step process for creating N-aryl-2H-indazoles. nih.gov Cobalt(III) catalysis has also emerged as a cost-effective and powerful tool for the convergent synthesis of N-aryl-2H-indazoles from simple starting materials. nih.govacs.org

| Catalyst System | Reaction Type | Starting Materials | Product Type | Reference(s) |

| Cu(I)/Cu(II) | Intramolecular N-arylation / Cyclization | o-haloarylhydrazones, 2-halobenzonitriles | 1-Aryl-1H-indazoles, 3-Aminoindazoles | beilstein-journals.orgthieme-connect.com |

| Pd(II) | Aza–Nenitzescu / Oxidative Annulation | Hydrazones and p-benzoquinones, Pyrazoles and alkynes | 1H-Indazoles | beilstein-journals.org |

| Rh(III) | C-H Activation / Annulation / Cyclization | Azobenzenes and aldehydes, Ketoxime ethers | 2,3-disubstituted-2H-indazoles, 3-Acyl-2H-indazoles | nih.gov |

| Co(III) | C-H Functionalization / Cyclization | Azobenzenes and aldehydes | N-Aryl-2H-indazoles | nih.govacs.org |

| Ag(I) | Intramolecular Oxidative C-H Amination | N-Aryl-N-arylhydrazones | 1-Aryl-1H-indazoles | nih.gov |

| Fe | Reductive Cyclization | o-Nitro-ketoximes | 1H-Indazoles | semanticscholar.org |

| Pt (single-atom) | Heterogeneous Catalysis | E-hydrazone esters (precursors) | 1H-Indazoles | researchgate.net |

To circumvent the cost and potential toxicity of metal catalysts, numerous metal-free synthetic routes to indazoles have been developed. These methods often rely on classical condensation and cyclization reactions, sometimes facilitated by non-metallic reagents or thermal conditions. One-pot strategies are particularly attractive as they reduce the number of purification steps, saving time and resources. A notable example is the reaction of o-aminobenzoximes with methanesulfonyl chloride, which provides 1H-indazoles in good to excellent yields under mild, metal-free conditions. nih.gov Another practical approach involves the condensation of o-fluorobenzaldehydes with hydrazine (B178648), which directly yields the indazole core, effectively eliminating competitive side reactions. acs.org Furthermore, syntheses starting from N-tosylhydrazones and nitroaromatic compounds have been developed, highlighting the versatility of metal-free approaches. rsc.org

| Strategy | Starting Materials | Key Reagents/Conditions | Product Type | Reference(s) |

| Oxime Activation | o-Aminobenzoximes | Methanesulfonyl chloride, triethylamine | 1H-Indazoles | nih.gov |

| Condensation/Cyclization | o-Fluorobenzaldehydes and hydrazine | Hydrazine hydrate | 1H-Indazoles | acs.org |

| Domino Reaction | o-Fluoroacetophenones and arylhydrazines | K₂CO₃/DMSO | 1-Aryl-1H-indazoles | mdpi.com |

| Annulation | N-Tosylhydrazones and nitroaromatic compounds | Base (e.g., t-BuOK) | 1H-Indazoles | rsc.org |

| Aminophenone Cyclization | 2-Aminophenones and hydroxylamine (B1172632) derivatives | N/A (One-pot) | Indazoles | organic-chemistry.org |

The 1,3-dipolar cycloaddition is a powerful and convergent method for constructing five-membered heterocyclic rings, including the indazole core. This approach typically involves the reaction of a 1,3-dipole with a dipolarophile. In the context of indazole synthesis, arynes have proven to be excellent dipolarophiles. The reaction of in-situ generated arynes with various 1,3-dipoles, such as nitrile imines, diazo compounds, or sydnones, provides rapid access to a wide range of substituted indazoles under mild conditions. acs.orgnih.govnih.gov For example, the [3+2] cycloaddition of nitrile imines (generated in situ from hydrazonoyl halides) with benzyne (B1209423) affords N(1)-C(3) disubstituted indazoles in a matter of minutes. acs.orgnih.gov Similarly, reacting arynes with N-tosylhydrazones leads to 3-substituted indazoles. organic-chemistry.org

| 1,3-Dipole | Dipolarophile | Resulting Indazole | Key Features | Reference(s) |

| Nitrile Imines | Arynes (e.g., benzyne) | 1,3-Disubstituted-1H-indazoles | Rapid reaction, moderate to excellent yields. | acs.orgnih.gov |

| Diazo Compounds | Arynes | 3-Substituted-1H-indazoles | Very direct and efficient approach. | organic-chemistry.org |

| Sydnones | Arynes | 2H-Indazoles | Selective preparation of the less common 2H-indazole isomer. | nih.gov |

| α-Diazomethylphosphonates | Arynes | 3-Substituted-1H-indazoles and 3H-indazole-3-phosphonates | Product distribution controlled by the phosphoryl group. | acs.org |

| Azides | 3-Chloro-6-nitro-1H-indazole (as dipolarophile) | Triazolyl-methyl-6-nitro-1H-indazoles | Used for derivatization of an existing indazole core. | nih.gov |

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for forming bonds to aromatic rings, particularly those activated by electron-withdrawing groups. wikipedia.org The nitro group is a powerful activating group for SNAr, making this reaction highly relevant for the synthesis and derivatization of nitroindazoles. The mechanism involves the addition of a nucleophile to the aromatic ring to form a stabilized Meisenheimer complex, followed by the departure of a leaving group. wikipedia.org In indazole synthesis, SNAr can be the key ring-forming step, such as in the base-induced cyclization of formazans to yield arylazoindazoles. acs.org More commonly, it is used in domino reactions, where an initial reaction is followed by an SNAr cyclization to construct the final heterocyclic product. mdpi.com This strategy is particularly effective for synthesizing 1-aryl-5-nitro-1H-indazoles from o-fluoro or o-chloro nitroaromatics and arylhydrazines. mdpi.com

| Reaction Type | Substrates | Key Features | Product | Reference(s) |

| Intramolecular SNAr | C₆F₅-substituted formazan | Base-induced cyclization. | Arylazoindazoles | acs.org |

| SNAr-Terminated Domino Reaction | 2-Fluoro-5-nitro-acetophenone and arylhydrazines | One-pot synthesis of the indazole ring. | 1-Aryl-3-methyl-5-nitro-1H-indazoles | mdpi.com |

| Directed SNAr (dSNAr) | ortho-Iodobenzamides and amines | ortho-specific substitution without a strong electron-withdrawing group. | N-Aryl benzamides | rsc.org |

| General SNAr | Electron-deficient haloarenes and N-nucleophiles | Aqueous, mild conditions using HPMC as an additive. | N-Aryl compounds | d-nb.info |

Specific Synthetic Approaches for 3-(Cyclohexyloxy)-5-nitro-1H-indazole

While general methods provide the foundation, the synthesis of a specifically substituted compound like this compound requires a tailored approach. The synthesis would likely proceed through the initial construction of a 5-nitro-1H-indazole core, followed by functionalization at the 3-position.

The cyclization of substituted hydrazones is a classic and highly effective method for constructing the indazole skeleton. This strategy involves the condensation of a carbonyl compound (an aldehyde or ketone) with a hydrazine derivative to form a hydrazone, which then undergoes intramolecular cyclization to form the N-N bond of the indazole ring. For the target molecule, a plausible route would involve starting with a 2-halo-5-nitro-benzaldehyde or acetophenone. This precursor would react with hydrazine to form the corresponding hydrazone. Subsequent intramolecular cyclization, often promoted by a copper catalyst (an Ullmann-type reaction) or under metal-free basic conditions, would yield 5-nitro-1H-indazole or a 3-substituted variant. beilstein-journals.orgthieme-connect.com An alternative involves the reaction of N-tosylhydrazones with nitroaromatic compounds. rsc.org Research has demonstrated the synthesis of various 1-aryl-5-nitro-1H-indazoles and 3-methyl-1-aryl-5-nitro-1H-indazoles via the reaction of substituted o-fluoronitro-aromatics with arylhydrazines, which cyclize via an SNAr mechanism. mdpi.com To obtain the 3-cyclohexyloxy group, a likely synthetic sequence would first target 5-nitro-1H-indazol-3-one, which exists in tautomeric equilibrium with 3-hydroxy-5-nitro-1H-indazole. This intermediate could then undergo a Williamson ether synthesis with a cyclohexyl halide or a Mitsunobu reaction with cyclohexanol (B46403) to install the desired ether linkage at the C3 position.

Incorporation of the Cyclohexyloxy Moiety at the 3-Position

The cyclohexyloxy group is typically introduced at the 3-position of the indazole ring through an etherification reaction. A common synthetic precursor is a 3-hydroxyindazole derivative, such as 1-benzyl-5-nitroindazol-3-ol. nih.gov The hydroxyl group at the C-3 position can be deprotonated with a suitable base to form an alkoxide, which then acts as a nucleophile.

This nucleophile subsequently reacts with a cyclohexyl electrophile, such as cyclohexyl bromide or cyclohexyl tosylate, in a Williamson ether synthesis. The choice of solvent and base is critical to ensure high yields and minimize side reactions.

Table 1: Representative Reaction Conditions for C-3 Etherification

| Precursor | Reagent | Base | Solvent | Outcome |

|---|---|---|---|---|

| 5-Nitro-1H-indazol-3(2H)-one | Cyclohexyl Bromide | Sodium Hydride (NaH) | Dimethylformamide (DMF) | Formation of O-alkylated product |

The use of a protecting group on the indazole nitrogen (N-1) can be employed to prevent N-alkylation and improve the regioselectivity of the reaction. researchgate.net

Introduction of the Nitro Group at the 5-Position

The introduction of a nitro group at the 5-position of the indazole ring is a crucial step, as this substituent is often key to the molecule's intended biological activity. nih.gov This transformation is typically achieved through electrophilic aromatic nitration using a nitrating agent.

Generally, the nitration step precedes the installation of the C-3 alkoxy moiety. The synthesis often starts with a commercially available indazole or a substituted aniline (B41778) that is cyclized to form the indazole ring, followed by nitration. For instance, the synthesis could begin with 1H-indazole, which is then nitrated to give 5-nitro-1H-indazole. google.com This intermediate can then be further functionalized.

A standard nitrating mixture of concentrated nitric acid and sulfuric acid is effective. The reaction conditions must be carefully controlled to favor mono-nitration at the desired 5-position, as the indazole ring can be susceptible to over-nitration or side reactions under harsh conditions.

Table 2: Nitration Conditions for Indazole Scaffolds

| Substrate | Nitrating Agent | Conditions | Major Product |

|---|---|---|---|

| 1H-Indazole | HNO₃ / H₂SO₄ | 0-10 °C | 5-Nitro-1H-indazole |

Optimization of Reaction Yields and Purity for Research Applications

Optimizing the synthesis of this compound is essential for its use in research, where high purity and reasonable yields are required. Key areas for optimization include minimizing the formation of isomers and other impurities. mdpi.com

During the etherification step (Section 2.2.2), the choice of base and solvent can significantly impact the ratio of O-alkylation versus N-alkylation, a common side reaction in indazole chemistry. Using a polar aprotic solvent like DMF can facilitate the reaction, while the selection of a non-nucleophilic base can improve selectivity. mdpi.com

Chemical Reactivity and Transformations of this compound

The chemical reactivity of this compound is largely dictated by the interplay of its three main components: the indazole ring, the electron-withdrawing nitro group, and the cyclohexyloxy substituent.

Reduction Reactions of the Nitro Group to Amine Derivatives

The nitro group at the 5-position is readily reduced to a primary amine (5-amino-3-(cyclohexyloxy)-1H-indazole), a common and synthetically valuable transformation. This resulting amine serves as a versatile handle for further derivatization, such as amide bond formation or diazotization reactions. A variety of reducing agents can accomplish this conversion, with the choice often depending on the presence of other functional groups in the molecule. commonorganicchemistry.comorganic-chemistry.org

Table 3: Common Reagents for Nitro Group Reduction

| Reagent(s) | Conditions | Notes |

|---|---|---|

| H₂, Palladium on Carbon (Pd/C) | Methanol or Ethanol, Room Temperature | A widely used, clean, and efficient catalytic hydrogenation method. commonorganicchemistry.com |

| Iron (Fe) powder, Acetic Acid (AcOH) | Reflux | A classic, cost-effective method for reducing aromatic nitro groups. commonorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | Hydrochloric Acid (HCl), Ethanol | A mild method that is tolerant of many other functional groups. commonorganicchemistry.comyoutube.com |

The resulting 5-aminoindazole (B92378) derivative is a key intermediate for building more complex molecules, particularly in the development of pharmacologically active compounds. nih.gov

Electrophilic Aromatic Substitution Patterns on the Indazole Ring

Further electrophilic aromatic substitution on the this compound ring is challenging but predictable. The reactivity of the benzene (B151609) portion of the indazole is strongly influenced by the existing substituents. The nitro group at C-5 is a powerful deactivating group and a meta-director. The fused pyrazole (B372694) ring and the alkoxy group at C-3 also influence the regioselectivity.

The C-5 nitro group deactivates the entire benzene ring towards electrophilic attack, particularly at the ortho (C-4, C-6) and para (C-7) positions. Therefore, any further electrophilic substitution would likely occur at the positions least deactivated by the nitro group. Given the directing effects, substitution at the C-4 and C-6 positions is highly disfavored. Electrophilic attack at C-7 is the most probable outcome on the benzene ring, should the reaction conditions be forcing enough to overcome the deactivation by the nitro group. Electrophilic attack on the pyrazole ring is less common.

Nucleophilic Substitution Reactions Involving the Cyclohexyloxy Moiety

The cyclohexyloxy group at the C-3 position is generally a poor leaving group for nucleophilic aromatic substitution (SNAr). For displacement to occur, the indazole ring would need to be highly activated, typically by strong electron-withdrawing groups, and a strong nucleophile would be required. The existing 5-nitro group provides some activation, but displacing an alkoxy group is significantly more difficult than displacing a halide.

Alternatively, the ether linkage can be cleaved under harsh, acidic conditions (e.g., using HBr or HI). This reaction would proceed via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the cyclohexyl ring, leading to the formation of 5-nitro-1H-indazol-3(2H)-one and a cyclohexyl halide. This transformation effectively removes the cyclohexyloxy group, allowing for the introduction of different functionalities at the C-3 position.

Tautomerism and Isomerization Studies of Nitroindazole Derivatives

The indazole ring system, a fusion of benzene and pyrazole rings, inherently exhibits annular tautomerism due to the presence of a mobile proton that can reside on either of the two nitrogen atoms. researchgate.netnih.gov This results in the existence of two primary tautomeric forms: the 1H-indazole and the 2H-indazole. researchgate.netnih.gov Generally, the 1H-tautomer is the more thermodynamically stable and, therefore, the predominant form. researchgate.netresearchgate.net The position of this tautomeric equilibrium can, however, be influenced by various factors, including the nature and position of substituents on the ring, the solvent, and the physical state (solution or solid).

For nitro-substituted indazoles, such as this compound, the electronic effects of the nitro group play a significant role in the tautomeric preference. The nitro group is a strong electron-withdrawing group, and its position on the carbocyclic ring can influence the relative stabilities of the 1H and 2H tautomers. Studies on various C-nitro-1H-indazoles have been conducted to understand these relationships. nih.gov For instance, calculations have shown that for the parent indazole, the 1H-tautomer is about 15 kJ·mol⁻¹ more stable than the 2H form. nih.gov The introduction of a nitro group can modulate this energy difference.

Isomerization in the context of this compound also pertains to the regioselectivity of substitution reactions, particularly N-alkylation or N-acylation. The reaction of an NH-indazole with electrophiles can lead to a mixture of N-1 and N-2 substituted isomers. nih.gov The ratio of these isomers is highly dependent on the reaction conditions, including the solvent, base, and the nature of the electrophile. nih.govbeilstein-journals.org For example, in the alkylation of indazoles, the use of different bases and solvents can significantly alter the N-1/N-2 product ratio. nih.gov It has been noted that once formed, some N-acyl indazole derivatives can isomerize to the most stable form upon equilibration. nih.gov

The characterization of these tautomers and isomers is heavily reliant on spectroscopic techniques, with NMR spectroscopy being a particularly powerful tool. nih.gov The chemical shifts of the ring protons and carbons are often sufficiently different between the 1H and 2H tautomers, as well as the N-1 and N-2 isomers, to allow for unambiguous structural assignment. nih.gov

Research into the reactivity of nitroindazole derivatives, such as their reaction with formaldehyde (B43269), has shown that 5-nitro-1H-indazole participates in these reactions, leading to N1-substituted products, highlighting the reactivity of the 1H-tautomer. nih.gov

The table below summarizes the key aspects of tautomerism and isomerization relevant to nitroindazole derivatives.

| Feature | Description | Key Influencing Factors | Relevant Findings |

| Annular Tautomerism | Equilibrium between 1H-indazole and 2H-indazole forms. | Substituent effects (e.g., nitro group), solvent polarity, physical state. | 1H-tautomer is generally more stable than the 2H-tautomer. researchgate.netresearchgate.net The energy difference can be influenced by substituents. nih.gov |

| Isomerism | Formation of N-1 and N-2 substituted regioisomers during derivatization (e.g., alkylation, acylation). | Reaction conditions (base, solvent), nature of the electrophile, steric effects. | The ratio of N-1 to N-2 isomers can be controlled by careful selection of reaction conditions. nih.govbeilstein-journals.org |

| Structural Characterization | Identification and differentiation of tautomers and isomers. | NMR (¹H, ¹³C) spectroscopy is a primary tool for distinguishing between the different forms. nih.gov | Distinct chemical shifts for ring protons and carbons allow for clear assignment of the substitution position. nih.gov |

| Reactivity | The chemical behavior of the different tautomers. | The predominant and more stable 1H-tautomer is often the reacting species in electrophilic substitution reactions. | 5-nitro-1H-indazole reacts with formaldehyde to yield N1-substituted derivatives. nih.gov |

Based on a comprehensive search of available scientific literature, detailed experimental spectroscopic and analytical data specifically for the compound This compound is not available in the public domain.

While research exists for a variety of other 5-nitro-1H-indazole derivatives, the specific analytical characterization for the 3-cyclohexyloxy substituted variant, including ¹H NMR, ¹³C NMR, mass spectrometry, IR spectroscopy, and X-ray crystallography, could not be located.

Therefore, the requested article with detailed data tables and in-depth research findings for each specified analytical technique cannot be generated at this time. Further experimental research and publication would be required to provide the specific data needed to fulfill this request.

Comprehensive Spectroscopic and Analytical Characterization for Research Integrity

Chromatographic Methods for Purity Assessment and Isolation

The purification and determination of purity for 3-(Cyclohexyloxy)-5-nitro-1H-indazole rely on standard chromatographic techniques, drawing parallels from methodologies established for analogous 5-nitro-1H-indazole derivatives. These methods are crucial for separating the target compound from starting materials, byproducts, and isomers that may arise during its synthesis.

Thin-Layer Chromatography (TLC): TLC serves as a rapid and effective tool for monitoring the progress of reactions leading to This compound and for preliminary purity checks. Based on procedures for related nitroindazole compounds, silica (B1680970) gel 60 F254 plates are a suitable stationary phase. nih.gov A mobile phase consisting of a mixture of petroleum ether and ethyl acetate (B1210297) allows for the effective separation of components with varying polarities. nih.gov Visualization of the separated spots can be achieved under UV light (at wavelengths of 254 nm and 360 nm), a common practice for aromatic and conjugated systems. nih.gov

Column Chromatography: For the preparative isolation of This compound , silica gel column chromatography is the method of choice. The selection of the eluent system is critical for achieving optimal separation. A gradient of ethyl acetate in hexane (B92381) is a commonly employed mobile phase for the purification of various indazole derivatives. mdpi.com The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the target compound, and finally any more polar byproducts. The fractions are typically collected and analyzed by TLC to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC): HPLC provides a more sensitive and quantitative assessment of the purity of This compound . While specific methods for this exact compound are not detailed in the reviewed literature, methods for related structures, such as other substituted indazoles, offer a strong starting point. A reverse-phase C18 column is a common stationary phase for such analyses. researchgate.net The mobile phase often consists of a gradient mixture of acetonitrile (B52724) and water. researchgate.net To improve peak shape and resolution, additives like trifluoroacetic acid (TFA) or formic acid may be incorporated into the mobile phase. Detection is typically performed using a UV detector, set at a wavelength where the nitroaromatic chromophore exhibits strong absorbance. The purity of a sample is determined by integrating the area of the peak corresponding to This compound and expressing it as a percentage of the total peak area.

A summary of potential chromatographic conditions, inferred from related compounds, is presented in Table 1.

Table 1: Representative Chromatographic Conditions for the Analysis of this compound

| Technique | Stationary Phase | Mobile Phase (Eluent) | Detection |

|---|---|---|---|

| TLC | Silica gel 60 F254 | Petroleum Ether/Ethyl Acetate (e.g., 3:2 v/v) nih.gov | UV light (254/360 nm) nih.gov |

| Column Chromatography | Silica gel (40–63 µm) nih.gov | Hexane/Ethyl Acetate (gradient) mdpi.com | TLC analysis of fractions |

| HPLC | C18 reverse-phase | Acetonitrile/Water (gradient), potentially with 0.1% TFA or Formic Acid researchgate.net | UV Detection |

The definitive structural confirmation of This compound necessitates a combination of spectroscopic methods. Each technique provides unique insights into the molecular framework, and together they offer a complete picture of the compound's identity. The expected spectroscopic data, based on the analysis of similar 5-nitro-1H-indazole structures, are detailed below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of This compound is expected to exhibit characteristic signals for both the indazole core and the cyclohexyloxy substituent. The aromatic region will be defined by the protons on the nitro-substituted benzene (B151609) ring. Typically, the proton at position 4, being ortho to the nitro group, will appear as a doublet at a downfield chemical shift. The protons at positions 6 and 7 will also present as doublets, with coupling constants indicative of their ortho and meta relationships. The proton of the N-H group in the pyrazole (B372694) ring is expected to be a broad singlet, the chemical shift of which can be solvent-dependent. The cyclohexyloxy group will show a complex multiplet for the methine proton attached to the oxygen atom and a series of multiplets in the upfield region corresponding to the methylene (B1212753) protons of the cyclohexane (B81311) ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The spectrum will show distinct signals for the aromatic carbons of the indazole ring, with the carbon bearing the nitro group (C5) and the carbons of the pyrazole ring (C3 and C7a) having characteristic chemical shifts. The carbons of the cyclohexyloxy group will appear in the aliphatic region of the spectrum, with the carbon directly bonded to the oxygen atom resonating at a lower field compared to the other methylene carbons of the ring.

Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying the key functional groups present in This compound . Strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected in the regions of approximately 1515-1535 cm⁻¹ and 1335-1345 cm⁻¹, respectively. mdpi.com The N-H stretching vibration of the indazole ring will likely appear as a broad band in the region of 3100-3400 cm⁻¹. The C-O stretching of the ether linkage and the C-H stretching of the aromatic and aliphatic parts of the molecule will also be present.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Under electron ionization (EI) or electrospray ionization (ESI), the molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺) would be observed, confirming the molecular formula of This compound . The fragmentation pattern can provide further structural information, such as the loss of the cyclohexyloxy group or the nitro group.

A summary of the anticipated spectroscopic data for This compound is provided in Table 2.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Aromatic protons (doublets and double doublets), N-H proton (broad singlet), Cyclohexyloxy protons (multiplets) |

| ¹³C NMR | Signals for aromatic, pyrazole, and cyclohexyloxy carbons |

| IR (cm⁻¹) | ~1515-1535 (asymmetric NO₂ stretch), ~1335-1345 (symmetric NO₂ stretch), ~3100-3400 (N-H stretch), C-O and C-H stretching bands mdpi.com |

| MS | Molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to the molecular formula C₁₃H₁₅N₃O₃ |

Structure Activity Relationship Sar Studies of 3 Cyclohexyloxy 5 Nitro 1h Indazole and Its Analogues

Impact of the Cyclohexyloxy Moiety on Biological Profile and Target Recognition

The substituent at the C-3 position of the indazole ring plays a significant role in modulating the biological activity of its derivatives. The cyclohexyloxy group, a bulky and lipophilic moiety, influences the compound's interaction with biological targets.

Research into the SAR of indazole derivatives has shown that the nature of the group at the C-3 position can significantly impact efficacy. For instance, in a study on 6-substituted aminoindazole derivatives, the substitution of an aryl group at the C-3 position resulted in better cytotoxicity against the HCT116 colon cancer cell line compared to a cyclohexyl-substituted compound. nih.gov This suggests that while a bulky group may be necessary, the specific nature, such as the presence of an aromatic system, could be more favorable for certain biological activities than a non-aromatic cyclohexyl ring. nih.gov

In a different context, studies on triazole-based kappa opioid receptor agonists found that replacing a furan (B31954) ring with a cyclohexyl group was detrimental to the compound's potency. unc.edu While this pertains to a different heterocyclic system, it provides insight into how a cyclohexyl moiety can be a less favorable substituent compared to others in specific receptor-binding scenarios. These findings underscore the importance of the C-3 substituent's properties, such as aromaticity and electronic nature, in addition to its size, for optimal target recognition and biological response.

Role of the Nitro Group at the 5-Position in Modulating Activity

The nitro group at the 5-position of the indazole ring is a key determinant of the biological activity for many derivatives, particularly in the context of antimicrobial and antiprotozoal agents. mdpi.comnih.gov

Research has indicated that the 5-nitro substituent is frequently essential for the biological activity of indazole derivatives against trypanosomatids. mdpi.com Its mechanism of action is thought to involve bioreduction within the target organism to produce reactive oxygen species (ROS) and other reactive intermediates that can damage cellular macromolecules. mdpi.com Several families of 5-nitroindazole (B105863) derivatives have been identified as promising antichagasic prototypes, reinforcing the significance of this functional group. nih.gov

However, the presence of the 5-nitro group by itself is not always sufficient to guarantee high potency. Issues related to solubility and stability can be drawbacks. mdpi.com Therefore, the incorporation of other functional groups onto the indazole scaffold is often necessary to create compounds with improved pharmacological profiles. mdpi.com It is the combination of the 5-nitro group with other strategically placed substituents that ultimately yields compounds with significant therapeutic potential. mdpi.com

The 5-nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the entire indazole ring system. This electronic effect has a direct impact on the molecule's reactivity and its ability to interact with biological targets. The electron-withdrawing nature of the nitro group deactivates the aromatic ring system, making adjacent positions more susceptible to nucleophilic attack. researchgate.net This property is often exploited in the synthesis of complex indazole derivatives. researchgate.net

Furthermore, the electron-withdrawing character of the nitro group can increase the molecule's sensitivity to hydrolysis. acs.org From a biological standpoint, the ability of the nitro group to undergo bioreduction is a critical aspect of its mechanism of action. This reduction, often facilitated by enzymes within a target pathogen, leads to the formation of highly reactive species that are responsible for the compound's cytotoxic effects. mdpi.com The position of the nitro group is also crucial for selectivity. For example, studies on C-nitro-1H-indazoles revealed that 7-nitro-1H-indazole derivatives were potent inhibitors of nitric oxide synthase isoforms, a property not observed in the 5-nitro isomers, highlighting how positional isomerism dictates biological targeting. nih.gov

Importance of the 1H-Indazole Scaffold for Biological Activity

The 1H-indazole core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of biologically active compounds. nih.govnih.gov This bicyclic heterocyclic system, formed by the fusion of a benzene (B151609) ring and a pyrazole (B372694) ring, provides a rigid and versatile framework for the attachment of various functional groups. nih.gov 1H-indazole is the more thermodynamically stable tautomer compared to 2H-indazole and is typically the predominant form. nih.govnih.gov

The indazole nucleus is a key structural motif in drugs with a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, antibacterial, antiviral, and antihypertensive properties. nih.govnih.govnih.govexlibrisgroup.com The scaffold's utility stems from its ability to engage in multiple types of interactions with biological targets. For example, the 1H-indazole ring can participate in hydrogen bonding, and its aromatic nature allows for hydrophobic and π-stacking interactions. nih.gov Specifically, the 1H-indazole-3-amine structure has been identified as an effective "hinge-binding" fragment that interacts with the hinge region of protein kinases, a critical interaction for many kinase inhibitors. nih.gov The docking of 1H-indazole motifs into the hydrophobic pockets of enzymes has also been shown to be crucial for their inhibitory activity. nih.gov

Table 1: Selected Biological Activities of Indazole-Containing Compounds

| Biological Activity | Reference |

|---|---|

| Anticancer | nih.govnih.govexlibrisgroup.com |

| Anti-inflammatory | nih.govnih.gov |

| Antihypertensive | nih.govexlibrisgroup.com |

| Antibacterial | nih.govnih.govnih.gov |

| Antifungal | nih.gov |

| Anti-HIV | nih.govnih.gov |

Effects of Substitutions on Other Indazole Ring Positions (e.g., N1, N2, 2-position, 4-position, 6-position) on Activity

The biological activity of indazole derivatives can be finely tuned by introducing substituents at various positions on the ring system.

N1 and N2 Positions: Alkylation or arylation at the N1 and N2 positions of the pyrazole ring can have a profound effect on activity. The regioselectivity of this substitution is critical. For instance, one study demonstrated that relocating a methyl group from the N1 to the N2 position resulted in a decrease in the anti-proliferative activity for most compounds tested. nih.gov The synthesis of specific N1 and N2 regioisomers is a key strategy in optimizing the pharmacological profile of indazole-based drugs. researchgate.netacs.org

The data below from a study on HCT116 cancer cells illustrates the impact of substitutions at different positions.

Table 2: Influence of Substitutions on Cytotoxicity (IC₅₀) in HCT116 Cells

| Compound ID | N-Substitution | C3-Substitution | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 33 | N1-benzyl | Cyclohexyl | > 50 | nih.gov |

| 34 | N1-benzyl | Phenyl | 7.5 ± 2.4 | nih.gov |

| 36 | N1-(4-fluorobenzyl) | Phenyl | 0.4 ± 0.3 | nih.gov |

| 20 | N1-H | Acetyl | 26.7 ± 15.7 | nih.gov |

| 22 | N2-isopropyl | Acetyl | 2.5 ± 1.6 | nih.gov |

Stereochemical Considerations and Chiral Effects on Biological Interactions

Stereochemistry can play a decisive role in the biological activity of therapeutic agents by affecting how a molecule fits into the three-dimensional binding site of its target protein. While specific stereochemical studies on the cyclohexyloxy group of 3-(cyclohexyloxy)-5-nitro-1H-indazole are not detailed in the provided research, the importance of chirality in other indazole analogues is well-documented.

For example, a study on 3(S)-thiomethyl pyrrolidine-1H-indazole derivatives demonstrated that the specific (S)-stereoisomer possessed excellent potency and selectivity as an ERK inhibitor. nih.gov This highlights that even subtle changes in the spatial arrangement of atoms can lead to significant differences in biological interactions and, consequently, in therapeutic efficacy. The cyclohexyloxy moiety itself can possess stereoisomers depending on the orientation of the oxygen bridge (axial vs. equatorial) relative to the cyclohexane (B81311) ring, which could potentially influence binding affinity and biological profile. Therefore, the stereochemical properties of substituents on the indazole scaffold represent a critical parameter to consider during the design and development of new, potent, and selective therapeutic agents.

Mechanistic Investigations and Biological Target Identification in Non Clinical Research

Identification of Molecular Targets for Indazole Derivatives

The indazole core is a prominent scaffold in medicinal chemistry, with various derivatives showing a wide range of biological activities. These activities are highly dependent on the nature and position of substituents on the indazole ring.

Kinase Inhibition: Tyrosine Threonine Kinase (TTK), MAPK1, VEGFR-2, CDK2, EGFR, c-Met, HSP90, FGFR, PDK1, Haspin

Indazole derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. ed.ac.uk

Tyrosine Threonine Kinase (TTK): Certain 3-substituted-1H-indazole-5-carboxamides and N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides have been identified as potent inhibitors of TTK, a key regulator of the mitotic spindle checkpoint. nih.govnih.gov These compounds have shown the potential to disrupt cancer cell growth. nih.gov

EGFR and VEGFR-2: Some 5-ethylsulfonyl-indazole-3-carbohydrazides have been synthesized and evaluated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth-Factor Receptor 2 (VEGFR-2), both of which are important targets in cancer therapy. researchgate.net

CDK2: Cyclin-dependent kinase 2 (CDK2) is another kinase target for which indazole-based inhibitors have been developed, aiming to control cell cycle progression. mdpi.com

General Kinase Inhibitory Activity: The indazole scaffold is a versatile starting point for developing inhibitors against a wide array of kinases, including those listed, by modifying substituents to achieve desired potency and selectivity. ed.ac.ukmdpi.com

Enzyme Inhibition: Indoleamine 2,3-Dioxygenase 1 (IDO1), COX-2, Monoamine Oxidases (MAO)

Beyond kinases, indazole derivatives have been shown to inhibit other classes of enzymes.

Nitric Oxide Synthase (NOS): Notably, 5-Nitroindazole (B105863) and 7-nitroindazole (B13768) are known inhibitors of nitric oxide synthase. drugbank.comnih.gov The nitro group on the indazole ring is a key feature for this activity.

General Enzyme Inhibition: The core indazole structure can be adapted to target various enzymes by introducing functional groups that interact with the active sites of these proteins. researchgate.net

Receptor Modulation (e.g., 5-HT3 antagonists, 5-HT1A receptor, I2 receptor, estrogen receptors)

The versatility of the indazole structure extends to the modulation of various receptors.

Serotonin 5-HT3 and 5-HT1A Receptors: Certain indazole derivatives have been identified as antagonists of the 5-HT3 receptor, which has applications in managing nausea and vomiting, particularly in chemotherapy patients. nih.gov

Calcitonin Gene-Related Peptide (CGRP) Receptor: A complex indazole derivative, BMS-742413, has been developed as a potent antagonist of the CGRP receptor for the treatment of migraine. nih.gov

DNA Gyrase Inhibition

While specific studies on 3-(Cyclohexyloxy)-5-nitro-1H-indazole are absent, the general class of heterocyclic compounds is known to produce DNA gyrase inhibitors. DNA gyrase is a crucial bacterial enzyme, and its inhibition leads to bacterial cell death. nih.gov This makes it a target for the development of new antibacterial agents.

Biochemical and Cellular Assay Development for Target Engagement and Pathway Analysis

Currently, there are no published biochemical or cellular assays specifically developed for assessing the target engagement or pathway analysis of This compound .

The development of such assays would be a critical step in characterizing the biological activity of this compound. This would typically involve:

Biochemical Assays: In vitro assays using purified target proteins (e.g., kinases, enzymes) to determine direct binding and inhibitory activity.

Cellular Assays: Cell-based assays to measure the effect of the compound on cellular processes, such as cell viability, apoptosis, and the phosphorylation status of specific signaling proteins.

Target Engagement Assays: Techniques to confirm that the compound interacts with its intended target within a cellular context.

Elucidation of Signaling Pathway Modulation by Indazole Compounds

As there is no specific research on This compound , its effect on signaling pathways remains unelucidated.

For other indazole derivatives, signaling pathway modulation is a direct consequence of their interaction with specific molecular targets. For instance:

Inhibition of kinases like EGFR or VEGFR-2 by indazole compounds would lead to the downregulation of their respective signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are critical for cell proliferation and survival. researchgate.net

Inhibition of TTK disrupts the spindle assembly checkpoint, leading to mitotic errors and ultimately, cell death in cancer cells. nih.govnih.gov

Further research is required to determine if this compound possesses any biological activity and, if so, to elucidate the signaling pathways it may modulate.

In vitro Studies on Mechanism of Action in Model Systems (e.g., cell lines, enzyme assays)

In vitro investigations into the mechanistic underpinnings of this compound's biological effects have centered on its impact on cellular proliferation and its interaction with specific enzymatic pathways. While direct, published research specifically detailing the in vitro mechanistic studies of this compound is limited, the mechanism can be inferred from studies on analogous 3-alkoxy-5-nitro-1H-indazole derivatives. The primary mechanism of action for this class of compounds is believed to be associated with the bioreduction of the 5-nitro group, a process that is particularly effective in hypoxic environments, such as those found in solid tumors and certain parasitic organisms.

Research Findings from Analogous Compounds

Studies on various 5-nitroindazole derivatives have consistently pointed to the critical role of the 5-nitro moiety in their biological activity. This group can be enzymatically reduced by nitroreductases to form reactive nitroso, nitrosoanion radical, and hydroxylamine (B1172632) intermediates. These reactive species can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and subsequent cellular damage, including apoptosis.

Antiproliferative Activity in Cancer Cell Lines

Table 1: Representative Antiproliferative Activity of Analogous Indazole Derivatives

| Compound Class | Cell Line | Activity Metric (e.g., IC50) | Reference |

| 3-Amino-N-phenyl-1H-indazole-1-carboxamides | Leukemia (SR) | < 1 µM | nih.gov |

| 1,2-Disubstituted 5-nitroindazolin-3-ones | Trypanosoma cruzi (epimastigotes) | High trypanocidal activity | nih.gov |

| 3-Chloro-6-nitro-1H-indazole derivatives | Leishmania infantum | Strong to moderate activity | nih.gov |

Note: The data in this table is for analogous compounds and is intended to be illustrative of the potential activity of this compound. Specific values for the target compound are not available.

Enzyme Inhibition Studies

The proposed mechanism of action involving the reduction of the 5-nitro group suggests that nitroreductases are a key biological target. In the context of parasitic diseases, trypanothione (B104310) reductase has been identified as a potential target for nitro-indazole derivatives. nih.gov Molecular docking studies on related compounds have shown that they can bind to the active site of this enzyme. nih.gov

Furthermore, various indazole derivatives have been investigated as inhibitors of other enzymes relevant to human diseases. For example, some indazole-based compounds have been shown to be potent inhibitors of kinases involved in cancer cell signaling pathways. nih.govresearchgate.net While no specific enzyme inhibition data for this compound has been published, its structural features suggest potential interactions with various enzymatic systems.

Pharmacological Potential and Research Applications in Non Clinical Settings

Anticancer Research Potential

While many indazole derivatives are investigated as potential anticancer agents, often functioning as kinase inhibitors or inducers of apoptosis, no such studies have been published for 3-(Cyclohexyloxy)-5-nitro-1H-indazole. nih.govmdpi.comnih.gov

Investigation of Antitumor Effects in Cell-Based Models

There are no available records or data from in vitro studies on human cancer cell lines to demonstrate any cytotoxic or antiproliferative effects of this compound.

Potential as Enzyme Inhibitors in Cancer Pathways

The potential for this compound to act as an inhibitor of enzymes crucial to cancer pathways, such as protein kinases, has not been explored in any published research. nih.gov

Anti-inflammatory Research Potential

General anti-inflammatory properties have been attributed to the indazole class of compounds. nih.govmdpi.com For instance, Benzydamine is a well-known non-steroidal anti-inflammatory drug (NSAID) that contains an indazole structure. However, the specific anti-inflammatory potential of this compound remains uninvestigated.

Modulation of Inflammatory Mediators

No studies have been conducted to determine if this compound can modulate the activity of inflammatory mediators such as cyclooxygenase (COX) enzymes or cytokines.

Antimicrobial Research Potential

The presence of a nitro group and a heterocyclic core are features found in some antimicrobial agents. nih.gov Various indazole derivatives have been screened for antibacterial activity. mdpi.com

Antibacterial Activity Studies

There is no published data from antibacterial assays or screening programs that includes this compound. Therefore, its efficacy against any bacterial strains is unknown.

Antifungal Activity Studies

The indazole scaffold is a key component in the development of new antifungal agents. nih.gov The emergence of resistance to existing antifungal drugs has spurred research into novel chemical entities, with 5-nitroindazole (B105863) derivatives showing promise. researchgate.net

In one study, a series of 5-nitro indazole acetamides were synthesized and evaluated for their antifungal properties. These compounds demonstrated significant activity against pathogenic fungi, including Aspergillus niger and Candida albicans. The minimum inhibitory concentration (MIC) for the most active compounds was found to be 50 μg/mL, which was comparable to the standard antifungal drug, Fluconazole. researchgate.net The study suggested that substitutions on the indazole ring, such as methyl, ethyl, methoxy, and morpholine (B109124) groups, contributed to the antifungal efficacy due to favorable interactions with fungal target proteins. researchgate.net While this study did not test this compound specifically, the positive results for related 5-nitroindazole compounds underscore the potential of this chemical class for further antifungal drug discovery.

Antiprotozoal Activity Studies

Indazole derivatives, particularly those containing a 5-nitro group, have been extensively investigated for their antiprotozoal activity. nih.govnih.gov This chemical feature is known to contribute to the mechanism of action against various protozoan parasites. nih.gov

Research has demonstrated the potent activity of 3-alkoxy-1-benzyl-5-nitroindazole derivatives against several species of Leishmania, the causative agent of leishmaniasis. nih.gov These compounds were tested against the promastigote and amastigote stages of L. amazonensis, L. infantum, and L. mexicana. Several derivatives exhibited in vitro activity comparable to the reference drug Amphotericin B against the promastigote stage. nih.gov Electron microscopy studies confirmed that these indazole derivatives induced significant morphological alterations in the parasites, supporting their antileishmanial effects. nih.gov

Furthermore, other 5-nitroindazole derivatives have shown efficacy against Acanthamoeba castellanii, the causative agent of a rare but severe eye infection. nih.gov In these studies, some derivatives were more effective against the trophozoite stage than the reference drug, chlorhexidine (B1668724) digluconate, with IC₅₀ values below 5 µM. nih.gov Notably, one compound demonstrated an 80% activity against the more resilient cyst stage. nih.gov The broad-spectrum antiprotozoal potential of the 5-nitroindazole scaffold has also been noted in studies against Trichomonas vaginalis and Trypanosoma cruzi. nih.gov

Below is a table summarizing the antiprotozoal activity of representative 3-alkoxy-5-nitroindazole derivatives against Leishmania species.

| Compound ID | Leishmania Species | IC₅₀ (µM) on Promastigotes | Selectivity Index (Promastigotes) |

| Derivative 1 | L. amazonensis | 0.8 ± 0.1 | > 12.5 |

| Derivative 2 | L. infantum | 0.7 ± 0.2 | > 14.3 |

| Derivative 3 | L. mexicana | 1.2 ± 0.3 | 8.3 |

| Amphotericin B | L. amazonensis | 0.5 ± 0.1 | > 20 |

Data is synthesized from studies on 3-alkoxy-1-benzyl-5-nitroindazole derivatives. nih.gov

Antitubercular Research

The search for novel antitubercular agents is a global health priority, and nitro-containing heterocyclic compounds have emerged as a promising area of research. The 5-nitroindazole scaffold, in particular, has been the subject of studies evaluating its efficacy against Mycobacterium tuberculosis.

A study focused on 5-nitro indazole acetamides revealed significant antitubercular activity. researchgate.net Compounds featuring fluorine and morpholine ring substitutions on the 5-nitro indazole acetamide (B32628) core demonstrated potent activity against the Mycobacterium tuberculosis H37Rv strain, with a minimum inhibitory concentration (MIC) as low as 1.6 μg/mL. researchgate.net Molecular docking studies suggested that these compounds interact effectively with the mycobacterial target protein 2AQK. researchgate.net While this compound was not specifically tested, the strong performance of structurally related compounds highlights the potential of this chemical family in the development of new antituberculosis drugs.

The following table presents the antitubercular activity of selected 5-nitroindazole acetamide derivatives.

| Compound Derivative | Target | Minimum Inhibitory Concentration (MIC) (μg/mL) |

| Fluoro-substituted | M. tuberculosis H37Rv | 1.6 |

| Morpholine-substituted | M. tuberculosis H37Rv | 1.6 |

| Dimethyl aniline-substituted | M. tuberculosis H37Rv | > 6.25 |

Data is based on research on 5-nitro indazole acetamides. researchgate.net

Antiviral Research Potential

The indazole nucleus is recognized for its presence in compounds with a wide array of pharmacological activities, including antiviral properties. nih.gov While research on the specific antiviral effects of this compound is not available, studies on related nitroindazole structures suggest a potential avenue for investigation.

A recent study explored the antiviral potential of novel indazole-2-pyrone hybrids, which were synthesized from N-alkyl-6-nitroindazoles. doi.org These hybrid molecules were evaluated for their activity against Human Immunodeficiency Virus (HIV-1) and coronaviruses. Computational docking studies were performed to understand the interaction of these compounds with viral targets. doi.org The synthesis of these hybrids involved the reduction of a nitroindazole derivative, indicating that the nitro-functionalized indazole core can serve as a versatile starting point for creating compounds with potential antiviral applications. doi.org This research opens the door for exploring the antiviral capabilities of other nitroindazole derivatives, including those with a cyclohexyloxy substitution.

Neuroprotective Research Potential

Indazole derivatives are increasingly being investigated for their potential in treating neurological disorders. benthamscience.comnih.gov The scaffold has been identified as a promising framework for the development of agents that can offer neuroprotection. researchgate.netnih.gov

Studies have shown that certain indazole derivatives can exhibit neuroprotective effects against amyloid-beta (Aβ)-induced cell death in human neuroblastoma SH-SY5Y cells, a model often used in Alzheimer's disease research. researchgate.net Furthermore, some indazole-based compounds have demonstrated inhibitory activity against butyrylcholinesterase (BuChE), an enzyme implicated in the progression of Alzheimer's disease. researchgate.net A review of recent advancements highlighted that indazole-5-carboxamides have a strong affinity for monoamine oxidases, which are therapeutic targets for Parkinson's disease. nih.gov Another review pointed to pyrimido[1,2-b]indazole derivatives as selective inhibitors of human monoamine oxidase B with neuroprotective activity. benthamscience.com Although direct research on the neuroprotective properties of this compound is lacking, the established neuroprotective potential of the broader indazole class suggests that this compound could be a candidate for future investigation in this area.

Anti-obesity Research Potential

The global rise in obesity has created an urgent need for new therapeutic strategies. The indazole scaffold has been identified as a structure of interest in the development of anti-obesity agents. nih.gov

A comprehensive review of the therapeutic applications of indazole-based compounds notes that they have been physiologically evaluated as agents for anti-obesity therapies. nih.gov The versatility of the indazole framework allows for structural modifications that can target various biological pathways involved in metabolic disorders. nih.gov While specific studies on the anti-obesity effects of this compound have not been reported, the general recognition of the indazole class in this therapeutic area suggests that it could be a worthwhile candidate for screening and further research. The lipophilic cyclohexyloxy group and the electronically distinct nitro group may confer properties that are relevant to targets in obesity-related pathways.

Future Directions and Emerging Research Opportunities for 3 Cyclohexyloxy 5 Nitro 1h Indazole

Design and Synthesis of Advanced Analogs with Tuned Biological Specificity

The core structure of 3-(Cyclohexyloxy)-5-nitro-1H-indazole offers a versatile template for the design and synthesis of advanced analogs with finely tuned biological activities. Research on related 5-nitroindazole (B105863) compounds has demonstrated that modifications to the scaffold can significantly impact their therapeutic properties, including antineoplastic, trichomonacidal, and antichagasic effects. nih.govresearchgate.net

Future synthetic strategies could focus on several key areas:

Modification of the Cyclohexyloxy Moiety: Altering the cyclohexyl ring, for instance, by introducing substituents or changing its stereochemistry, could modulate the compound's lipophilicity and steric interactions with its biological target. This could lead to improved potency and selectivity.

Substitution at the N-1 Position: The N-1 position of the indazole ring is a common site for modification. Introducing various alkyl or aryl groups at this position can significantly influence the compound's biological activity. For example, the synthesis of 1-[ω-(dialkylamino)alkyl]-5-nitroindazoles has yielded compounds with notable trichomonacidal and antichagasic activities. nih.gov

Bioisosteric Replacement of the Nitro Group: While the nitro group is often crucial for the biological activity of this class of compounds, it can sometimes be associated with toxicity. researchgate.net Exploring bioisosteric replacements, such as a cyano or a sulfonyl group, could lead to analogs with improved safety profiles while retaining the desired biological activity.

A systematic approach to analog design, guided by structure-activity relationship (SAR) studies, will be crucial. nih.govresearchgate.net For instance, creating a library of analogs with variations at these key positions and screening them against a panel of biological targets could rapidly identify compounds with enhanced specificity and efficacy.

| Modification Strategy | Rationale | Potential Outcome | Example from Related Compounds |

| Alteration of the Cyclohexyloxy Group | Modulate lipophilicity and steric hindrance. | Improved target engagement and pharmacokinetic properties. | N/A |

| Substitution at N-1 Position | Influence biological activity and selectivity. | Enhanced potency against specific targets. | 1-[ω-(dialkylamino)alkyl]-5-nitroindazoles with antichagasic activity. nih.gov |

| Replacement of Nitro Group | Reduce potential toxicity. | Improved safety profile. | N/A |

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To fully understand the therapeutic potential of this compound and its analogs, a deeper understanding of their mechanism of action is required. Multi-omics approaches, which involve the integration of data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful tool for achieving this. nih.govnih.gov By providing a holistic view of the cellular response to a compound, multi-omics can help to identify its primary targets and off-target effects, as well as unravel the complex biological pathways it modulates. frontiersin.orgrsc.org

Future research should aim to:

Identify Drug-Target Interactions: By analyzing changes in the proteome and transcriptome of cells treated with this compound, it may be possible to identify the specific proteins and pathways that are directly affected by the compound.

Elucidate Mechanisms of Action: Multi-omics data can reveal the downstream effects of drug-target interactions, providing insights into the broader biological processes that are perturbed by the compound. This can help to explain its observed therapeutic effects and potential side effects. nih.gov

Discover Biomarkers of Drug Response: By correlating multi-omics profiles with drug sensitivity, it may be possible to identify biomarkers that can predict which patients are most likely to respond to treatment with this compound or its analogs.

The integration of these large and complex datasets will require sophisticated bioinformatics and computational tools. frontiersin.org However, the insights gained from such studies will be invaluable for the rational design of more effective and safer drugs.

Exploration of Novel Biological Targets for Indazole Scaffolds

The indazole scaffold is known to interact with a wide range of biological targets, making it a "privileged structure" in medicinal chemistry. researchgate.net Indazole derivatives have been developed as inhibitors of protein kinases, poly(ADP-ribose) polymerase (PARP), and various microbial enzymes. nih.govmdpi.com Given this promiscuity, it is likely that this compound and its analogs may also interact with novel biological targets.

Future research should focus on:

Broad-Based Screening: Screening this compound against a diverse panel of biological targets, including kinases, proteases, and GPCRs, could uncover unexpected activities.

Target Identification in Pathogens: Given the known antiprotozoal activity of some 5-nitroindazole derivatives, it would be worthwhile to investigate the potential of this compound to inhibit essential enzymes in pathogens such as Trypanosoma cruzi and Leishmania. researchgate.netnih.govnih.govmdpi.comnih.gov

Phenotypic Screening: An alternative to target-based screening is phenotypic screening, where compounds are tested for their ability to induce a desired cellular phenotype, such as cancer cell death or inhibition of viral replication. Subsequent target deconvolution studies can then be used to identify the molecular target responsible for the observed effect.

The discovery of novel biological targets for the indazole scaffold will not only expand the potential therapeutic applications of this class of compounds but also provide new insights into disease biology.

| Target Class | Rationale | Examples of Indazole Activity |

| Protein Kinases | Many cellular processes are regulated by kinases. | Axitinib, Pazopanib are kinase inhibitors. nih.govmdpi.com |

| PARP | Involved in DNA repair and a target in cancer therapy. | Niraparib is a PARP inhibitor. mdpi.com |

| Microbial Enzymes | Potential for developing new anti-infective agents. | 5-nitroindazole derivatives show activity against T. cruzi. nih.govnih.govmdpi.com |

Development of Indazole-Based Chemical Probes for Biological Systems

Chemical probes are small molecules that are used to study the function of proteins and other biological molecules in their native environment. The development of a chemical probe based on this compound could be a valuable tool for dissecting the biological pathways it modulates.

The design of a chemical probe would involve:

Affinity and Selectivity: The probe must bind with high affinity and selectivity to its intended target to avoid off-target effects that could confound experimental results.

Minimal Perturbation: The probe should not significantly perturb the function of its target protein, unless that is the intended purpose of the study.

Incorporation of a Reporter Group: To enable detection, the probe would need to be modified to include a reporter group, such as a fluorescent tag or a biotin (B1667282) handle for affinity purification.

An analog-sensitive chemical genetics approach could also be employed. This would involve engineering a target protein to be uniquely sensitive to a modified version of this compound. ucsf.edu This strategy allows for the highly specific inhibition of a single protein within a complex cellular system, providing a powerful tool for studying its function.

Application of Artificial Intelligence and Machine Learning in Indazole Drug Discovery Research

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. bohrium.comastrazeneca.comnih.govijettjournal.orgjsr.org These powerful computational tools can be used to analyze large datasets, identify patterns that are not apparent to human researchers, and make predictions about the properties of new molecules. bohrium.com

In the context of indazole research, AI and ML could be used to:

Accelerate Hit-to-Lead Optimization: ML models can be trained on existing SAR data to predict the biological activity of new indazole analogs, allowing researchers to prioritize the synthesis of the most promising compounds.

Predict ADMET Properties: AI can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new drug candidates, helping to identify potential liabilities early in the drug discovery process.

De Novo Drug Design: Generative AI models can be used to design entirely new indazole-based molecules with desired properties, potentially leading to the discovery of novel drug candidates with unique mechanisms of action.

The integration of AI and ML into the drug discovery pipeline has the potential to significantly reduce the time and cost of developing new medicines. ijettjournal.org As these technologies continue to mature, they will undoubtedly play an increasingly important role in the future of indazole research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.